molecular formula C14H17NO4 B3021951 trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate CAS No. 121049-91-0

trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate

Cat. No. B3021951
CAS RN: 121049-91-0
M. Wt: 263.29 g/mol
InChI Key: COJVYCMOVXNWAM-RYUDHWBXSA-N
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Description

Molecular Structure Analysis

The molecular structure of trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is defined by its molecular formula, C14H17NO4. Unfortunately, the search results do not provide a detailed analysis of the molecular structure. For a comprehensive molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods would typically be used.


Chemical Reactions Analysis

The specific chemical reactions involving trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate are not detailed in the search results. This compound is used in scientific research and has diverse applications in organic synthesis, suggesting that it may participate in various chemical reactions. For detailed information about specific reactions, it would be best to refer to scientific literature.


Physical And Chemical Properties Analysis

The physical form of trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is an oil . The compound has a molecular weight of 263.29 . For a comprehensive analysis of its physical and chemical properties, techniques such as spectroscopy, chromatography, or thermal analysis could be used.

Scientific Research Applications

2. Role in Novel Chromophores Synthesis The compound is crucial in synthesizing novel chromophores with significant photoluminescence and two-photon absorption properties, as investigated by Xiao et al. (2010). Their research highlights its role in developing materials with unique optical properties (Xiao, Wang, Tao, & Chen, 2010).

3. Application in Green Chemistry Trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is also used in green chemistry strategies for synthesizing compounds with adjacent quaternary centers. Mortko and Garcia‐Garibay (2005) described its use in stereospecific photodecarbonylation, highlighting its potential in sustainable chemistry practices (Mortko & Garcia‐Garibay, 2005).

Catalysis and Biotransformations

1. Biotransformation Catalyst Leng et al. (2009) demonstrated that this compound is involved in highly efficient and enantioselective biotransformations, leading to the formation of chiral azetidine-2-carboxylic acids and their amide derivatives. This showcases its significance in asymmetric synthesis and catalysis (Leng, Wang, Pan, Huang, & Wang, 2009).

Host-Guest Interactions and Porous Materials

1. Role in Porous Materials The compound is involved in the selective sorption of organic molecules by porous hybrid metal-organic frameworks, as investigated by Millange et al. (2010). Their research highlights its significance in understanding and designing materials with specific host-guest interactions (Millange, Guillou, Medina, Férey, Carlin-Sinclair, Golden, & Walton, 2010).

Mechanism of Action

The mechanism of action of trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is not specified in the search results. As this compound is used in scientific research and pharmaceutical development, its mechanism of action would likely depend on the specific context in which it is used.

properties

IUPAC Name

dimethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVYCMOVXNWAM-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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